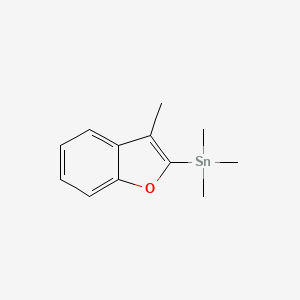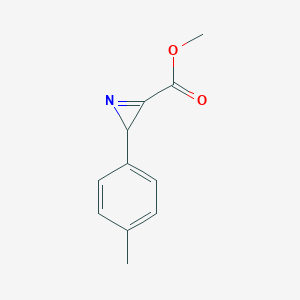
2H-Azirine-3-carboxylic acid, 2-(4-methylphenyl)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Azirine-3-carboxylic acid, 2-(4-methylphenyl)-, methyl ester is a chemical compound with the molecular formula C₁₁H₁₁NO₂. It is known for its unique structure, which includes an azirine ring—a three-membered nitrogen-containing ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Azirine-3-carboxylic acid, 2-(4-methylphenyl)-, methyl ester typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-(4-methylphenyl)-2H-azirine-3-carboxylic acid with methanol in the presence of a catalyst. The reaction conditions often require controlled temperatures and pH to ensure the formation of the desired ester .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2H-Azirine-3-carboxylic acid, 2-(4-methylphenyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The azirine ring can participate in nucleophilic substitution reactions, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can lead to a variety of substituted azirine derivatives .
Aplicaciones Científicas De Investigación
2H-Azirine-3-carboxylic acid, 2-(4-methylphenyl)-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2H-Azirine-3-carboxylic acid, 2-(4-methylphenyl)-, methyl ester exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The azirine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological molecules. These interactions can modulate biological pathways and result in specific physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2H-Azirine-3-carboxylic acid, 2-phenyl-, methyl ester
- 2H-Azirine-3-carboxylic acid, 2-(4-chlorophenyl)-, methyl ester
- 2H-Azirine-3-carboxylic acid, 2-(4-methoxyphenyl)-, methyl ester
Uniqueness
2H-Azirine-3-carboxylic acid, 2-(4-methylphenyl)-, methyl ester is unique due to the presence of the 4-methylphenyl group, which can influence its reactivity and interactions compared to other similar compounds. This structural variation can lead to differences in chemical behavior and biological activity, making it a valuable compound for specific applications .
Propiedades
Número CAS |
98092-66-1 |
|---|---|
Fórmula molecular |
C11H11NO2 |
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
methyl 2-(4-methylphenyl)-2H-azirine-3-carboxylate |
InChI |
InChI=1S/C11H11NO2/c1-7-3-5-8(6-4-7)9-10(12-9)11(13)14-2/h3-6,9H,1-2H3 |
Clave InChI |
PGNIKHUPFUHKJW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2C(=N2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


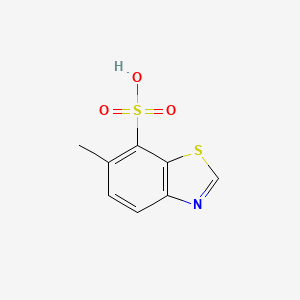
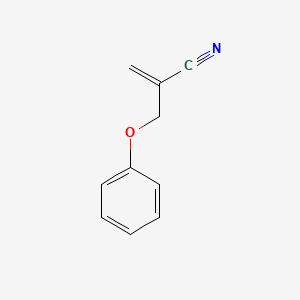
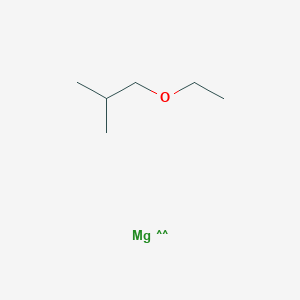

![2,2'-[1,2-Phenylenebis(oxy)]bis(N-octylacetamide)](/img/structure/B14344723.png)
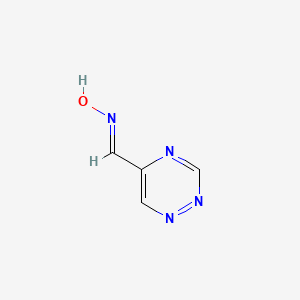

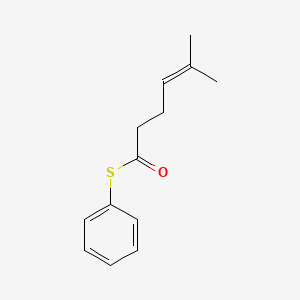

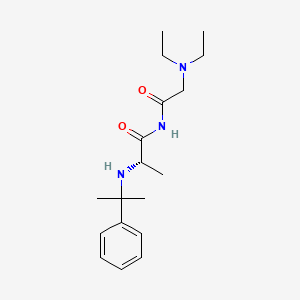
![2,5,6-Trimethyl-p-benzoquinone]](/img/structure/B14344768.png)
![6-ethoxy-3-ethyl-5-oxo-1-propyl-8H-pyrimido[5,4-b][1,4]thiazine-2,4,7-trione](/img/structure/B14344775.png)
